RuCl[(R,R)-FsDPEN](p-cymene)
CAS No.: 1026995-71-0
Cat. No.: VC3003944
Molecular Formula: C30H28ClF5N2O2RuS
Molecular Weight: 712.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1026995-71-0 |
|---|---|
| Molecular Formula | C30H28ClF5N2O2RuS |
| Molecular Weight | 712.1 g/mol |
| IUPAC Name | [(1R,2R)-2-amino-1,2-diphenylethyl]-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride |
| Standard InChI | InChI=1S/C20H14F5N2O2S.C10H14.ClH.Ru/c21-13-14(22)16(24)20(17(25)15(13)23)30(28,29)27-19(12-9-5-2-6-10-12)18(26)11-7-3-1-4-8-11;1-8(2)10-6-4-9(3)5-7-10;;/h1-10,18-19H,26H2;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t18-,19-;;;/m1.../s1 |
| Standard InChI Key | UWFMZLATRGEOIW-ZJPTYAPPSA-M |
| Isomeric SMILES | CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)[N-]S(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N.[Cl-].[Ru+2] |
| SMILES | CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[N-]S(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N.[Cl-].[Ru+2] |
| Canonical SMILES | CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[N-]S(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N.[Cl-].[Ru+2] |
Introduction
Chemical Structure and Properties
Molecular Structure
RuCl(R,R)-FsDPEN features a ruthenium metal center coordinated to multiple ligands in a specific three-dimensional arrangement. The key structural components include:
-
A central ruthenium atom in the +2 oxidation state
-
A p-cymene (1-methyl-4-isopropylbenzene) arene ligand that stabilizes the metal center
-
A chloride ion that provides an additional coordination site
-
The chiral (R,R)-FsDPEN ligand, which contains:
This three-dimensional structure is critical for its catalytic function, as the specific spatial arrangement of the ligands creates a chiral environment around the ruthenium center, allowing for stereoselective reactions.
Physical and Chemical Properties
The physical and chemical properties of RuCl(R,R)-FsDPEN are summarized in the following table:
| Property | Value/Description |
|---|---|
| Chemical Formula | C₃₀H₂₈ClF₅N₂O₂RuS |
| Molecular Weight | 712.14 g/mol |
| CAS Number | 1026995-71-0 |
| Physical Appearance | Yellow to brown powder |
| Melting Point | 238-244°C |
| Optical Rotation | [α]D = 16 ± 0.5° (c = 0.1 in CHCl₃) |
| Solubility | Soluble in chloroform and various organic solvents |
| Storage Temperature | 2-8°C |
| Stability | Air sensitive; should be stored under inert gas |
These properties highlight the compound's relatively high molecular weight, moderate thermal stability, and solubility characteristics that make it suitable for laboratory applications .
Synthesis and Preparation
The synthesis of RuCl(R,R)-FsDPEN typically involves the reaction of [RuCl₂(p-cymene)]₂ with the chiral diamine ligand [(R,R)-FsDPEN] in the presence of a base. The reaction is usually conducted under an inert atmosphere to prevent oxidation of the ruthenium center.
The general synthetic route includes:
-
Dissolution of [RuCl₂(p-cymene)]₂ in a suitable solvent such as dichloromethane or toluene
-
Addition of the chiral diamine ligand [(R,R)-FsDPEN]
-
Introduction of a base, such as triethylamine, to facilitate coordination
-
Stirring at room temperature or slightly elevated temperatures until reaction completion
-
Purification by recrystallization or column chromatography
While laboratory-scale synthesis is well-established, industrial production methods would likely involve similar reaction conditions with optimizations for larger-scale operations, potentially including continuous flow reactors to improve efficiency and yield.
Catalytic Applications
Asymmetric Transfer Hydrogenation
RuCl(R,R)-FsDPEN is primarily recognized for its exceptional performance in asymmetric transfer hydrogenation reactions. This process involves the transfer of hydrogen from a donor molecule to an acceptor molecule, resulting in reduction with high stereoselectivity .
The catalyst demonstrates particular efficiency in the following reactions:
-
Reduction of prochiral ketones to chiral alcohols with high enantiomeric excess
-
Conversion of imines to chiral amines
-
Dynamic kinetic resolution processes for the synthesis of anti-β-amido-α-hydroxy esters
A typical protocol employs formic acid and triethylamine (HCO₂H:NEt₃ in a 2:5 ratio) as the hydrogen source, with the reaction occurring under mild conditions . The catalyst's efficiency in these transformations is attributed to its unique three-dimensional structure, which creates a well-defined chiral environment around the substrate during the reaction.
Organic Synthesis Applications
Beyond transfer hydrogenation, RuCl(R,R)-FsDPEN catalyzes various other organic transformations, including:
-
Cross-coupling reactions for carbon-carbon bond formation
-
Hydrogenation of alkenes and ketones
-
Synthesis of chiral building blocks for pharmaceutical intermediates
These applications make the catalyst particularly valuable in pharmaceutical development, where the production of enantiomerically pure compounds is essential for drug efficacy and safety.
Research Applications
Pharmaceutical Research
In pharmaceutical research, RuCl(R,R)-FsDPEN plays a crucial role in the synthesis of chiral drug intermediates. Its ability to facilitate asymmetric transformations with high enantioselectivity makes it invaluable for producing single-enantiomer drugs, which often exhibit superior therapeutic properties compared to racemic mixtures .
The catalyst's applications in pharmaceutical synthesis include:
-
Production of chiral alcohols and amines as key building blocks
-
Synthesis of active pharmaceutical ingredients requiring specific stereochemistry
-
Development of novel methodologies for creating complex drug molecules
Material Science
In material science, RuCl(R,R)-FsDPEN contributes to the development of advanced materials with specific properties. Applications include:
-
Synthesis of nanomaterials with unique electronic properties for sensors and electronics
-
Catalysis of polymerization processes for high-performance polymers
-
Creation of materials with specific chirality for specialized applications
These applications leverage the catalyst's ability to control stereochemistry at the molecular level, resulting in materials with enhanced performance characteristics.
Environmental Chemistry
The catalyst plays a significant role in environmental chemistry through:
-
Degradation of pollutants via catalytic processes
-
Breaking down harmful substances into less toxic forms
-
Supporting green chemistry initiatives by promoting reactions that minimize waste and energy consumption
These applications align with growing demands for environmentally sustainable chemical processes and remediation technologies.
Biological Activity
Recent research has revealed intriguing biological properties of RuCl(R,R)-FsDPEN and related ruthenium complexes. Studies indicate that this compound exhibits promising anticancer properties. In evaluations of various ruthenium complexes, researchers found that they could effectively inhibit cancer cell growth through mechanisms such as:
-
Apoptosis induction
-
Interaction with DNA
-
Cytotoxicity against cancer cell lines with IC₅₀ values lower than traditional chemotherapeutics like cisplatin
Additionally, related ruthenium complexes have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, with inhibition zones exceeding 25 mm in some cases and minimum inhibitory concentration (MIC) values below 4 μM for several tested microorganisms.
The antioxidant potential of these complexes has also been observed, with their ability to scavenge free radicals and reduce oxidative stress in cells potentially contributing to their therapeutic efficacy in various diseases linked to oxidative damage.
Comparison with Similar Ruthenium Complexes
RuCl(R,R)-FsDPEN belongs to a family of chiral ruthenium catalysts with similar structures but varying performance characteristics. The table below compares this compound with related catalysts:
| Catalyst | Structure Difference | Key Applications | Notable Characteristics |
|---|---|---|---|
| RuCl(R,R)-FsDPEN | Pentafluorobenzenesulfonamide group | Asymmetric transfer hydrogenation, pharmaceutical synthesis | High enantioselectivity, versatile |
| RuCl(p-cymene)[(R,R)-Ts-DPEN] | Toluenesulfonamide instead of pentafluorobenzenesulfonamide | Similar asymmetric hydrogenation reactions | Different selectivity and reactivity profile |
| RuCl(p-cymene)[(S,S)-Ts-DPEN] | Enantiomer of Ts-DPEN | Production of opposite enantiomers of products | Complementary stereoselectivity |
These structural variations allow chemists to select the most appropriate catalyst for specific reactions, optimizing both yield and stereoselectivity based on the target molecule's requirements .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume